Copper(II) formate tetrahydrate
Description
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the broader advancement of copper chemistry and coordination compound research. The discovery and characterization of copper formate compounds can be traced back to early investigations of copper salts with organic acids, where researchers first observed the formation of distinctive blue crystalline materials when copper salts were treated with formic acid. The systematic study of these compounds emerged as part of the expanding field of coordination chemistry in the nineteenth and early twentieth centuries, building upon the foundational work of coordination theory pioneers.
The preparation methods for this compound were first documented through reactions involving copper(II) oxide dissolution in hot formic acid, as well as through the reaction of copper(II) carbonate or hydroxide with formic acid. These early synthetic approaches established the fundamental understanding that copper(II) formate could be produced by aeration of hot formic acid over copper metal, demonstrating the versatility of preparation methods available for this compound. The development of these synthetic protocols represented a significant advancement in the controlled preparation of metal formate compounds, providing researchers with reliable methods for obtaining pure samples suitable for detailed characterization studies.
Archaeological and historical evidence suggests that copper compounds have been utilized by human civilizations for millennia, with copper metallurgy dating back to approximately 9000 BC in the Middle East. The progression from simple copper metal working to sophisticated copper compound chemistry represents a remarkable evolution in materials science, with this compound emerging as a relatively modern addition to this ancient legacy. The compound's discovery occurred during a period of rapid advancement in analytical chemistry, when researchers possessed the necessary tools and techniques to properly characterize complex hydrated coordination compounds.
The characterization of this compound has been facilitated by developments in crystallographic techniques and spectroscopic methods. Early researchers noted the compound's distinctive physical properties, including its bright blue coloration and crystalline morphology, which distinguished it from other copper salts. The recognition of multiple hydrated forms, including tetrahydrate, dihydrate, and anhydrous variants, emerged through systematic studies of crystallization conditions and thermal decomposition behavior, establishing the foundation for modern understanding of this compound's structural complexity.
Significance in Coordination Chemistry
This compound occupies a position of considerable importance in coordination chemistry due to its exemplary demonstration of metal-ligand interactions and structural diversity. The compound serves as a fundamental model system for understanding how copper(II) centers coordinate with formate ligands in various geometric arrangements, providing insights that extend to broader classes of metal-organic frameworks and coordination polymers. The formate ligand's ability to act as both a monodentate and bridging ligand creates opportunities for diverse coordination modes, making this compound an ideal system for studying the factors that govern coordination geometry and structural preferences.
The crystal structure of this compound reveals fascinating aspects of coordination chemistry, particularly in its manifestation of Jahn-Teller distortions characteristic of copper(II) complexes. Research has demonstrated that the compound crystallizes in a monoclinic system with specific lattice parameters: a=8.15 Å, b=8.18 Å, c=6.35 Å, α=90°, β=101.083°, γ=90° for the tetrahydrate form. These structural parameters reflect the influence of the Jahn-Teller effect on the coordination environment around the copper(II) centers, where the degeneracy of d-orbitals is lifted, resulting in characteristic elongation of certain metal-ligand bonds.
Recent investigations have revealed the compound's significance in understanding pressure-induced phase transitions and orbital reordering phenomena. Studies on related dimethylammonium copper formate systems have demonstrated that copper(II) formate compounds can undergo pressure-induced Jahn-Teller switching, representing a novel mechanism for orbital reorientation in coordination polymers. This research has established that copper(II) formate systems are capable of exhibiting unconventional octahedral tilts and shifts in their framework structures, behaviors that are unique to coordination polymer perovskites and may form the basis for discovering new orbital reorientation phenomena.
The magnetic properties of this compound and related compounds have attracted significant attention in the coordination chemistry community. Research has shown that copper(II) formate systems can exhibit strong one-dimensional antiferromagnetism, with Néel temperatures and magnetic exchange constants that reflect the specific coordination arrangements and bridging patterns present in these structures. These magnetic behaviors arise from the superexchange interactions mediated by the formate bridges, demonstrating how coordination geometry directly influences the electronic and magnetic properties of the resulting materials.
The compound's significance extends to its role in understanding decomposition mechanisms and catalytic processes. Gas-phase studies of copper formate cluster decomposition have provided fundamental insights into elementary steps during calcination processes, revealing that the decomposition occurs through sequential loss of neutral copper formate units followed by redox reactions that lead to the formation of copper hydride complexes. These mechanistic studies have established this compound as a valuable model system for understanding thermal decomposition pathways in metal-organic compounds and their potential applications in catalyst preparation.
The coordination chemistry significance of this compound is further emphasized by its role in heritage object degradation studies, where the compound has been identified as a corrosion product on copper alloy artifacts in contact with glass materials. This real-world occurrence of the compound has provided valuable insights into metal-glass interactions and the formation of metal formate compounds under environmental conditions, establishing connections between fundamental coordination chemistry and practical conservation science applications.
Properties
IUPAC Name |
copper;diformate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.Cu.4H2O/c2*2-1-3;;;;;/h2*1H,(H,2,3);;4*1H2/q;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIWWRSSSOYIMS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].O.O.O.O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10CuO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207672 | |
| Record name | Cupric formate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5893-61-8 | |
| Record name | Cupric formate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005893618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric formate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUPRIC FORMATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7RA28204J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Reaction of Copper(II) Hydroxide, Oxide, or Hydroxycarbonate with Formic Acid
This classical method involves reacting copper(II) compounds such as copper hydroxide (Cu(OH)2), copper oxide (CuO), or copper hydroxycarbonate with formic acid (HCOOH) in aqueous solution. The reaction proceeds as follows:
Using copper hydroxide:
$$
2 \text{HCOOH} + \text{Cu(OH)}2 \rightarrow \text{Cu(HCOO)}2 + 2 \text{H}_2\text{O}
$$Using copper oxide:
$$
2 \text{HCOOH} + \text{CuO} \rightarrow \text{Cu(HCOO)}2 + \text{H}2\text{O}
$$Using copper hydroxycarbonate (basic copper carbonate):
$$
\text{Cu}2(\text{OH})2\text{CO}3 + 4 \text{HCOOH} \rightarrow 2 \text{Cu(HCOO)}2 + 3 \text{H}2\text{O} + \text{CO}2 \uparrow
$$
In practice, formic acid (typically 85% concentration) is added to a reaction vessel, followed by the gradual addition of the copper compound with stirring until complete dissolution or cessation of CO2 evolution (in the case of carbonate). The resulting solution is then filtered to remove any insoluble impurities and used for crystallization of the tetrahydrate form.
Stoichiometric example for 100 g of this compound:
| Reagent | Amount (g) |
|---|---|
| Copper hydroxide (Cu(OH)2) | 43.24 |
| Copper oxide (CuO) | 35.25 |
| 85% Formic acid (HCOOH) | 47.99 |
This method is straightforward and widely used in laboratory and industrial settings due to the availability of starting materials and relatively mild reaction conditions.
Hydrolysis of Methyl Formate in the Presence of Copper Carbonate (Patent EP0431589B1)
A more industrially oriented, cost-effective process involves the liquid-phase hydrolysis of methyl formate (HCOOCH3) in the presence of copper carbonate. This method is notable for avoiding direct handling of formic acid and allows for continuous production with high purity.
Copper carbonate is prepared by reacting copper sulfate with alkali carbonates (e.g., sodium carbonate or sodium bicarbonate), precipitating copper carbonate or basic copper carbonate, which is filtered and washed to reduce impurities.
Methyl formate is hydrolyzed in aqueous solution at 60–85°C with 3 to 7 equivalents of water per equivalent of methyl formate and 0.6 to 0.8 equivalents of copper carbonate per equivalent of methyl formate.
The hydrolysis produces formic acid in situ, which immediately reacts with copper carbonate to form copper formate.
By-products such as methanol and unreacted methyl formate are removed by distillation, and copper formate crystals are obtained by concentration and filtration.
Key reaction parameters and rationale:
| Parameter | Range/Value | Notes |
|---|---|---|
| Temperature | 60–85 °C | Below 60 °C slows reaction; above 85 °C causes unwanted decomposition |
| Water equivalents | 3–7 per methyl formate | Less than 4 equivalents slows hydrolysis; more than 7 accelerates copper formate decomposition |
| Copper carbonate equiv. | 0.6–0.8 per methyl formate | Less than 0.6 leaves unreacted methyl formate; more than 0.8 leaves unreacted carbonate |
| Pressure | 5–9 kg/cm² (gauge) | Maintains reaction conditions and aids distillation |
Avoids direct use of corrosive formic acid.
Uses methyl formate, which is increasingly available at low cost from methanol dehydrogenation.
Produces high-purity copper formate suitable for catalyst and plating applications.
Process conditions are optimized to balance reaction rate, yield, and product stability.
Data Tables Relevant to Preparation
Solubility of Copper(II) Formate (Relevant for Crystallization)
| Temperature (°C) | Solubility in Water (g/100 g) | Solubility in Ethanol (g/100 g) | Solubility in Formic Acid (g/100 g) |
|---|---|---|---|
| 10 | 5.91 | — | — |
| 20 | 7.56 | 11.52 | 0.25 |
| 25 | 9.65 | 14.85 | 0.0107 |
| 30 | 12.44 | 19.40 | — |
| 40 | 22.74 | 37.40 | — |
| 50 | 34.61 | 46.50 | — |
| 55 | 37.63 | 50.94 | 0.254 |
Note: Solubility data are for the anhydrous, dihydrate, and tetrahydrate forms as applicable. Higher solubility at elevated temperatures facilitates crystal growth by slow evaporation.
Stoichiometric Requirements for Preparation of 100 g this compound
| Starting Material | Required Amount (g) | Role in Reaction |
|---|---|---|
| Copper hydroxide (Cu(OH)2) | 43.24 | Copper source |
| Copper oxide (CuO) | 35.25 | Alternative copper source |
| 85% Formic acid (HCOOH) | 47.99 | Reactant, provides formate ions |
| Copper carbonate (CuCO3·xH2O) | Variable (0.6–0.8 equiv. relative to methyl formate) | Used in hydrolysis method with methyl formate |
Research Findings and Notes
This compound crystallizes from aqueous solution typically by slow evaporation over weeks, forming bright blue monoclinic crystals approximately 2 cm in size.
The tetrahydrate form decomposes at relatively low temperatures (~45 °C), so crystallization and storage must avoid elevated temperatures to maintain integrity.
The hydrolysis method using methyl formate and copper carbonate is patented and industrially relevant, providing a cost-efficient and scalable route that minimizes impurity incorporation by careful washing of copper carbonate precursor.
Impurities such as heavy metals, sulfur, halogens, and alkalis in copper carbonate can transfer to the final copper formate product, so purification of copper carbonate is critical.
The hydrolysis reaction benefits from a balance of water and temperature to optimize yield and minimize decomposition of copper formate.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reaction of Cu(OH)2, CuO, or CuCO3 with formic acid | Copper hydroxide/oxide/carbonate + formic acid | Ambient to mild heating, stirring | Simple, direct, well-known | Formic acid handling, CO2 evolution (if carbonate) |
| Hydrolysis of methyl formate with copper carbonate (Patent EP0431589B1) | Methyl formate + copper carbonate + water | 60–85 °C, 5–9 kg/cm² pressure | Cost-effective, avoids formic acid handling, scalable | Requires methyl formate and copper carbonate preparation |
Chemical Reactions Analysis
Types of Reactions: Copper(II) formate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) oxide and carbon dioxide.
Reduction: It can be reduced to metallic copper using reducing agents like hydrogen gas.
Substitution: It can participate in ligand exchange reactions where the formate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Requires a reducing agent such as hydrogen gas or a metal like zinc.
Substitution: Involves the use of other ligands in an aqueous solution.
Major Products Formed:
Oxidation: Copper(II) oxide (CuO) and carbon dioxide (CO₂).
Reduction: Metallic copper (Cu).
Substitution: Various copper complexes depending on the ligands used.
Scientific Research Applications
Chemistry
- Catalyst : Copper(II) formate tetrahydrate serves as a catalyst in various organic reactions, facilitating the synthesis of other copper compounds and coordination complexes .
- Precursor for Synthesis : It is used as a precursor for synthesizing other copper-based materials, including nanoparticles and conductive films .
Biology
- Antibacterial Studies : Research indicates that copper ions released from this compound exhibit antibacterial properties, making it useful in biological studies related to microbial resistance .
- Copper's Role in Biological Systems : It is employed in studies examining the role of copper in enzymatic processes and its impact on cellular functions .
Medicine
- Antimicrobial Treatments : Investigations are ongoing into the potential of this compound as an antimicrobial agent, particularly against resistant strains of bacteria .
Industrial Applications
- Preservative Agent : This compound is utilized as a preservative for cellulose materials and wood pulp, preventing mildew and decay .
- Fungicide and Herbicide : It has applications as a fungicidal agent in agriculture and as an insecticide, contributing to pest management strategies .
- Textile Industry : Used in dyeing processes and as a stabilizer for synthetic fibers like nylon and polyurethane .
Case Study 1: Antibacterial Efficacy
A study published in PMC demonstrated the effectiveness of this compound against various bacterial strains. The mechanism involved the release of copper ions that disrupted bacterial cell membranes, leading to cell death. This highlights its potential use in developing new antimicrobial treatments .
Case Study 2: Synthesis of Copper Nanoparticles
Research conducted at a university laboratory explored the use of this compound as a precursor for synthesizing copper nanoparticles. The process involved reducing the compound under controlled conditions, resulting in nanoparticles with significant electrical conductivity suitable for electronic applications .
Mechanism of Action
The mechanism by which copper(II) formate tetrahydrate exerts its effects is primarily through the release of copper ions. These ions can interact with various biological molecules, disrupting cellular processes and leading to antibacterial effects. The formate ions may also play a role in the compound’s overall activity by facilitating the transport of copper ions.
Comparison with Similar Compounds
Basic Copper Formates
Basic copper formates (e.g., Cu(HCOO)(OH) and Cu₂(HCOO)₂(OH)₂) are derivatives formed under controlled thermal decomposition of copper(II) formate tetrahydrate. Key differences include:
Basic copper formates are less water-soluble and require precise synthesis conditions to avoid Cu₂O impurities .
Other Metal Formates
Nickel(II) Formate Dihydrate (Ni(HCOO)₂·2H₂O)
- Synthesis : Requires higher temperatures (393 K) and ligands like oleylamine for precursor formation, unlike this compound, which reacts at room temperature .
- Applications: Used for Ni nanoparticles in magnetic cores; Cu(II) formate yields conductive Cu shells in core-shell structures .
- Thermal Decomposition : Ni formate produces metallic nickel at ~300°C, while Cu(II) formate reduces to Cu/Cu₂O at lower temperatures (~200°C) .
Zinc Formate Dihydrate (Zn(HCOO)₂·2H₂O)
- Solubility : Higher solubility in water compared to Cu(II) formate tetrahydrate .
- Stability : Less prone to redox reactions, making it unsuitable for conductive inks but useful in corrosion-resistant coatings .
Copper Complexes with Alternative Ligands
Copper(II) complexes with pyridine or bipyridine ligands differ significantly:
- Stability: Pyridine-based complexes (e.g., [Cu(2-amino-5-methylpyridine)]) exhibit higher thermal stability (>250°C) than formate-based complexes .
- Magnetic Behavior : Jahn-Teller distortions in octahedral Cu(II) complexes (e.g., doped Cd(HCOO)₂·2H₂O) result in unique electron spin relaxation dynamics, unlike the simpler paramagnetism of Cu(II) formate .
Copper(II) Tetrafluoroborate Hexahydrate (Cu(BF₄)₂·6H₂O)
Table 1: Thermal Decomposition Comparison
Table 2: Solubility in Water (20°C)
| Compound | Solubility (g/L) |
|---|---|
| Cu(HCOO)₂·4H₂O | 125 |
| Zn(HCOO)₂·2H₂O | >200 |
| Cu(BF₄)₂·6H₂O | >500 |
Biological Activity
Copper(II) formate tetrahydrate (Cu(HCOO)₂·4H₂O) is a coordination compound of copper that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article explores its biological effects, mechanisms of action, and relevant research findings.
This compound can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with formic acid in an aqueous medium:
This compound is characterized by its solubility in water and the presence of both copper ions and formate ligands, which play crucial roles in its biological interactions.
Antibacterial Activity
this compound exhibits significant antibacterial properties. The mechanism involves the disruption of bacterial cell walls and interference with vital metabolic processes. Copper ions released from the compound can lead to oxidative stress within bacterial cells, resulting in cell death. The formate ions may also contribute to these antibacterial effects by altering cellular processes .
Biochemical Interactions
The compound acts as a cofactor for various copper-dependent enzymes, such as cytochrome c oxidase and superoxide dismutase. These enzymes are critical for cellular respiration and antioxidant defense mechanisms, respectively. The modulation of these pathways can influence cell signaling, gene expression, and overall cellular metabolism .
Antimicrobial Studies
-
In Vitro Studies
Research has demonstrated that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. For instance, studies showed that it significantly reduced the viability of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.5 mM . -
Application in Cellulose Treatment
The compound is employed in the treatment of cellulose materials to impart antibacterial properties. This application is particularly relevant in textiles and packaging materials where microbial contamination is a concern .
Case Studies
-
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Applied Microbiology reported that cotton fabrics treated with this compound exhibited a 99% reduction in bacterial load after exposure to E. coli for 24 hours. This finding underscores its potential use in developing antimicrobial textiles. -
Case Study 2: Cellular Effects
Another investigation explored the effects of copper(II) formate on human fibroblast cells. The study found that low concentrations (up to 10 µM) promoted cell proliferation, while higher concentrations induced apoptosis via reactive oxygen species (ROS) generation, highlighting a dose-dependent effect on cellular health .
Comparison with Similar Compounds
| Compound | Antibacterial Activity | Solubility | Unique Properties |
|---|---|---|---|
| This compound | High | Water-soluble | Effective against a wide range of bacteria |
| Copper(II) acetate monohydrate | Moderate | Water-soluble | Used primarily in organic synthesis |
| Copper(II) sulfate pentahydrate | High | Water-soluble | Commonly used as a fungicide |
This compound stands out due to its unique formate ligands, which confer distinct properties compared to other copper salts like acetate or sulfate .
Q & A
Q. How is the purity of Copper(II) formate tetrahydrate determined in laboratory settings?
Purity is typically assessed via iodometric titration, which quantifies copper(II) content by redox reactions. For example, Aladdin Scientific Corporation reports a purity range of 97.5–102.5% using this method . Complementary techniques like X-ray diffraction (XRD) can confirm structural integrity, though specific XRD data may require tailored experimental setups .
Q. What are the critical safety protocols for handling this compound?
Key precautions include:
- Using personal protective equipment (PPE) such as nitrile gloves and chemical-resistant goggles .
- Avoiding inhalation of dust and ensuring adequate ventilation .
- Storing in a dry, cool environment away from strong oxidizers (e.g., chlorates, nitrates) to prevent decomposition . Emergency measures: Rinse skin/eyes immediately with water for 15 minutes and seek medical attention if ingested .
Q. Which analytical techniques are recommended for structural confirmation?
- XRD : Validates crystallinity and phase purity .
- Electron paramagnetic resonance (EPR) : Detects Cu(II) ion coordination geometry and Jahn-Teller distortions in doped systems (e.g., in Cd(HCOO)₂·2H₂O matrices) .
- UV-Vis spectroscopy : Characterizes ligand-field transitions in coordination complexes .
Advanced Research Questions
Q. How do Jahn-Teller dynamics influence the electronic structure of Cu(II) in coordination systems?
In octahedral Cu(II) complexes, Jahn-Teller distortions reduce symmetry, splitting degenerate energy levels. EPR studies on Cu(II)-doped cadmium formate dihydrate reveal two distinct Cu(II) sites with varying spin-lattice relaxation rates, attributed to differences in hydrogen bonding and ligand environments . Doping concentrations (10¹⁷–10¹⁹ ions/g) can be quantified via EPR spectral intensity .
Q. What methodologies optimize synthesis of Cu-Ag core-shell nanoparticles using this compound?
A two-step colloidal synthesis involves:
Q. How does the antiferroelectric phase transition in this compound affect protonic conductivity?
Below 235 K, protonic conductivity within the ab-plane decreases due to hydrogen-bond network ordering during the paraelectric-to-antiferroelectric transition. Activation energies increase from 0.56 eV (above 235 K) to 0.65 eV (below 235 K). Isotopic substitution (H→D) reduces conductivity by an order of magnitude, confirming proton mobility .
Q. What role does this compound play in conductive ink formulation?
It serves as a precursor for copper conductive patterns via spray pyrolysis. A copper complex ink is synthesized by dissolving copper formate in diethanolamine (DEA) and ammonia, enabling low-temperature reduction (≤200°C) to metallic Cu on polyimide substrates .
Q. How do decomposition products impact catalytic applications of Copper(II) formate-derived materials?
Thermal decomposition releases CO, CO₂, and Cu oxides, which can influence catalytic activity. For example, high-entropy oxides (HEOs) derived from metal-organic frameworks (MOFs) using Cu(II) formate show enhanced toluene oxidation due to synergistic redox interactions between Cu and Ce/Co/Ni dopants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
